molecular formula C9H13ClFNO B14042236 (R)-1-(4-Fluorophenyl)-2-methoxyethanamine hydrochloride

(R)-1-(4-Fluorophenyl)-2-methoxyethanamine hydrochloride

Cat. No.: B14042236
M. Wt: 205.66 g/mol
InChI Key: GVLYRDMYMGFBQS-FVGYRXGTSA-N
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Description

(1R)-1-(4-FLUOROPHENYL)-2-METHOXYETHAN-1-AMINE HYDROCHLORIDE is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and an amine group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(4-FLUOROPHENYL)-2-METHOXYETHAN-1-AMINE HYDROCHLORIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and methoxyethanol.

    Formation of Intermediate: The initial step involves the reaction of 4-fluorobenzaldehyde with methoxyethanol under acidic conditions to form an intermediate compound.

    Amine Introduction: The intermediate is then subjected to reductive amination using a suitable amine source, such as ammonia or an amine derivative, to introduce the amine group.

    Hydrochloride Formation: Finally, the resulting amine compound is treated with hydrochloric acid to form the hydrochloride salt of (1R)-1-(4-FLUOROPHENYL)-2-METHOXYETHAN-1-AMINE.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (1R)-1-(4-FLUOROPHENYL)-2-METHOXYETHAN-1-AMINE HYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The fluorophenyl group allows for substitution reactions, where the fluorine atom can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions, often under the influence of catalysts or specific solvents.

Major Products:

    Oxidation Products: Oxidized derivatives of the original compound.

    Reduction Products: Reduced forms of the compound, often with altered functional groups.

    Substitution Products: Compounds with new substituents replacing the fluorine atom.

Scientific Research Applications

(1R)-1-(4-FLUOROPHENYL)-2-METHOXYETHAN-1-AMINE HYDROCHLORIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R)-1-(4-FLUOROPHENYL)-2-METHOXYETHAN-1-AMINE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    (1R)-1-(4-CHLOROPHENYL)-2-METHOXYETHAN-1-AMINE HYDROCHLORIDE: Similar structure with a chlorine atom instead of fluorine.

    (1R)-1-(4-BROMOPHENYL)-2-METHOXYETHAN-1-AMINE HYDROCHLORIDE: Similar structure with a bromine atom instead of fluorine.

    (1R)-1-(4-IODOPHENYL)-2-METHOXYETHAN-1-AMINE HYDROCHLORIDE: Similar structure with an iodine atom instead of fluorine.

Uniqueness: The presence of the fluorine atom in (1R)-1-(4-FLUOROPHENYL)-2-METHOXYETHAN-1-AMINE HYDROCHLORIDE imparts unique properties, such as increased electronegativity and reactivity, compared to its chlorine, bromine, and iodine analogs. This makes it particularly valuable in specific chemical reactions and applications where these properties are advantageous.

Properties

Molecular Formula

C9H13ClFNO

Molecular Weight

205.66 g/mol

IUPAC Name

(1R)-1-(4-fluorophenyl)-2-methoxyethanamine;hydrochloride

InChI

InChI=1S/C9H12FNO.ClH/c1-12-6-9(11)7-2-4-8(10)5-3-7;/h2-5,9H,6,11H2,1H3;1H/t9-;/m0./s1

InChI Key

GVLYRDMYMGFBQS-FVGYRXGTSA-N

Isomeric SMILES

COC[C@@H](C1=CC=C(C=C1)F)N.Cl

Canonical SMILES

COCC(C1=CC=C(C=C1)F)N.Cl

Origin of Product

United States

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